4-Ethyl-1H-pyrazol-3-amine

Description

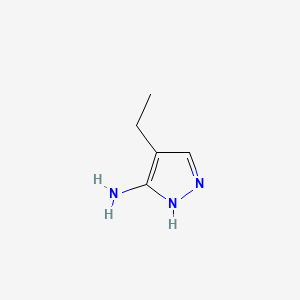

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCODVKTTJWFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472704 | |

| Record name | 4-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43024-15-3 | |

| Record name | 4-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents, influencing aspects from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 43024-15-3, is a pyrazole derivative substituted with an ethyl group at the C4 position and an amino group at the C3 position.[1] The presence of the amino group and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts this molecule with its characteristic chemical reactivity and biological potential.

The tautomeric nature of the pyrazole ring allows for the existence of two tautomers, this compound and 4-ethyl-2H-pyrazol-3-amine. The equilibrium between these forms can be influenced by the solvent and the solid-state packing.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.

| Property | Value | Source |

| Molecular Formula | C5H9N3 | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| Appearance | Colorless crystalline powder or crystal | [1] |

| Melting Point | Not experimentally determined | |

| Boiling Point (Predicted) | 307.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and ketone | [1] |

| pKa (Predicted) | 16.12 ± 0.50 | [1] |

| logP (Predicted) | 0.7 |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazole ring, the protons of the ethyl group (a quartet and a triplet), and the protons of the amino group. The chemical shift of the N-H protons can be broad and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring and the ethyl substituent. The chemical shifts will be influenced by the electron-donating amino group and the aromaticity of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2]

-

C-H stretching: Bands corresponding to the stretching of C-H bonds in the ethyl group and on the pyrazole ring will be observed in the 3100-2850 cm⁻¹ region.

-

N-H bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[2]

-

C=C and C=N stretching: Aromatic ring stretching vibrations from the pyrazole core will appear in the 1600-1400 cm⁻¹ region.

-

C-N stretching: The stretching vibration of the C-N bond is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 111.1. The fragmentation pattern can provide further structural information.

Experimental Protocols

The following section details standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A general method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. For this compound, a plausible synthetic route starts from 2-cyanobutanoic acid, which can be esterified and then condensed with hydrazine. Another described method involves the ethylation of a pyrazole precursor followed by reaction with an amino reducing agent.[1]

Figure 2: A plausible synthetic workflow for this compound.

Protocol:

-

Esterification: To a solution of 2-cyanobutanoic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the ethyl 2-cyanobutanoate.

-

Cyclization: Dissolve the ethyl 2-cyanobutanoate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and isolate the crude product.

-

Purify the this compound by recrystallization or column chromatography.

Determination of Melting Point

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Protocol:

-

Ensure the sample of this compound is crystalline and dry.

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Determination of pKa

Principle: The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Record the pH values against the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis Protocols

4.4.1. NMR Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved before placing it in the NMR spectrometer.

4.4.2. IR Spectroscopy

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

4.4.3. Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI or EI).

Applications in Drug Discovery

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in various kinase inhibitors and other therapeutic agents. The ethyl group at the C4 position can provide advantageous steric and electronic properties, potentially influencing binding affinity and selectivity for biological targets. The physicochemical properties detailed in this guide are critical for:

-

Lead Optimization: Modifying solubility, lipophilicity (logP), and pKa to improve pharmacokinetic profiles (ADME).

-

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the core structure affect biological activity.

-

Formulation Development: Ensuring the stability and bioavailability of potential drug candidates.

Figure 3: The influence of physicochemical properties on drug development.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While several key parameters have been predicted, this document also outlines the necessary experimental protocols for their empirical determination. A comprehensive understanding of these properties is indispensable for researchers and scientists aiming to leverage this versatile building block in the design and synthesis of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to 4-Ethyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, particularly in the realm of drug discovery.

Compound Profile

This compound is a substituted pyrazole characterized by an ethyl group at the 4-position and an amine group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly fused heterocyclic systems.

| Property | Value | Source |

| CAS Number | 43024-15-3 | [1] |

| Molecular Formula | C₅H₉N₃ | [2] |

| Molecular Weight | 111.15 g/mol | [3] |

| Appearance | Colorless crystalline powder or crystal | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and ketone.[3] |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethylacrylate

-

To a stirred solution of butyraldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-cyano-3-ethylacrylate.

Causality behind experimental choices: The Knoevenagel condensation is a classic method for C-C bond formation. Piperidine is a mild base that effectively catalyzes the reaction between the aldehyde and the active methylene compound (ethyl cyanoacetate). Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-cyano-3-ethylacrylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Causality behind experimental choices: The cyclization reaction with hydrazine forms the pyrazole ring. A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting material. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate. Recrystallization is an effective method for purifying the solid product.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data for the title compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.[4]

-

¹H NMR:

-

The ethyl group should exhibit a triplet for the methyl protons (CH₃) around δ 1.0-1.2 ppm and a quartet for the methylene protons (CH₂) around δ 2.4-2.6 ppm.

-

The pyrazole ring proton (C5-H) is expected to appear as a singlet in the aromatic region, likely around δ 7.3-7.5 ppm.

-

The amine (NH₂) and pyrazole N-H protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are also D₂O exchangeable.

-

-

¹³C NMR:

-

The ethyl group carbons should appear at approximately δ 14-16 ppm (CH₃) and δ 16-18 ppm (CH₂).

-

The pyrazole ring carbons will have distinct signals, with the carbon bearing the amino group (C3) being the most deshielded.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.

-

N-H bending: A characteristic bending vibration for the primary amine is expected between 1650-1580 cm⁻¹.

-

C-N stretching: The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ region.

-

C-H stretching: Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

Reactivity and Applications in Drug Development

The 3-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This compound serves as a versatile starting material for the synthesis of various therapeutic agents.

Chemical Reactivity

The two primary reactive sites in this compound are the nucleophilic amino group and the pyrazole ring nitrogens.

Caption: Key reaction pathways for this compound.

-

Acylation and Sulfonylation: The amino group can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Alkylation: The amino group can be alkylated, although over-alkylation can be a competing reaction.

-

Condensation Reactions: The amine can participate in condensation reactions with aldehydes and ketones to form imines.

-

N-Alkylation/N-Arylation of the Pyrazole Ring: The pyrazole ring nitrogens can be alkylated or arylated, often with regioselectivity depending on the reaction conditions and the nature of the substituent at the 1-position.

Role in Medicinal Chemistry

The pyrazole core is a key component in many approved drugs and clinical candidates, particularly in oncology and inflammatory diseases. Substituted 3-aminopyrazoles are extensively used in the development of kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The 4-ethyl substituent can provide desirable lipophilicity and van der Waals interactions within the binding pocket, potentially enhancing potency and selectivity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications:

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

-

-

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage: Store in a dry, dark place at 2-8°C.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit not widely published, synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse libraries of compounds. The proven importance of the 3-aminopyrazole scaffold in medicinal chemistry underscores the potential of this compound in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-Ethyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 4-Ethyl-1H-pyrazol-3-amine (CAS: 43024-15-3). As a substituted pyrazole, this molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of therapeutic agents. Understanding its structural and electronic properties through spectroscopic analysis is fundamental for its application in synthesis, quality control, and further molecular design. This document presents a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous structures. Methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for researchers.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The strategic placement of functional groups, such as the amino and ethyl moieties in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate and thorough spectroscopic characterization is therefore non-negotiable for confirming the identity, purity, and structure of this synthetic building block. This guide serves as a detailed reference for the expected spectroscopic signatures of this compound.

The structural framework of this compound, with its distinct proton and carbon environments, lends itself to detailed elucidation by NMR. The primary amine and the pyrazole ring system will produce characteristic absorption bands in the IR spectrum. Finally, mass spectrometry will confirm the molecular weight and offer insights into the molecule's fragmentation patterns, further corroborating its structure.

Caption: Core spectroscopic techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The expected spectra are based on the analysis of similar aminopyrazole structures and established chemical shift principles.[1][2][3][4][5][6][7]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons (NH and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will reveal five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 1.1 - 1.3 | Triplet (t) | 3H | -CH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. This is a standard aliphatic region. |

| ~ 2.4 - 2.6 | Quartet (q) | 2H | -CH₂ CH₃ | The methylene protons are coupled to the methyl protons, resulting in a quartet. The chemical shift is slightly downfield due to the proximity to the pyrazole ring. |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and typically appear as a broad singlet. The exact chemical shift can be highly dependent on solvent, concentration, and temperature. |

| ~ 7.3 - 7.5 | Singlet (s) | 1H | C5-H | The proton at the 5-position of the pyrazole ring is a single aromatic proton and is expected to appear as a singlet. In similar pyrazole systems, this proton typically resonates in this region.[4][5] |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | N1-H | The N-H proton of the pyrazole ring is also exchangeable and often appears as a very broad singlet at a downfield chemical shift, particularly in DMSO-d₆.[5] |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 13 - 15 | -CH₂CH₃ | The methyl carbon of the ethyl group will be the most upfield signal, typical for aliphatic carbons. |

| ~ 18 - 22 | -CH₂ CH₃ | The methylene carbon will be slightly downfield from the methyl carbon. |

| ~ 105 - 115 | C 4 | The C4 carbon, bearing the ethyl group, will be significantly shielded compared to the other ring carbons. In 3,5-dimethylpyrazole, the C4 carbon appears around 104 ppm.[4] |

| ~ 135 - 145 | C 5 | The C5 carbon, attached to a proton, will be in the aromatic region. |

| ~ 145 - 155 | C 3 | The C3 carbon, attached to the amino group, will be the most downfield of the ring carbons due to the deshielding effect of the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C-H bonds.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, which requires minimal sample preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be run first and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The key diagnostic peaks are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Description and Rationale |

| 3400 - 3200 | N-H Stretch (Amine) | As a primary amine, two distinct bands are expected in this region corresponding to the asymmetric and symmetric stretching of the NH₂ group. This is a hallmark of primary amines.[8] |

| 3200 - 3100 | N-H Stretch (Pyrazole) | A broad absorption due to the N-H stretching of the pyrazole ring is expected. This band may overlap with the amine N-H stretches. |

| 2960 - 2850 | C-H Stretch | Absorptions from the sp³ C-H bonds of the ethyl group will appear in this region. |

| ~1650 - 1580 | N-H Bend | The scissoring vibration of the primary amine (NH₂) typically appears in this region as a moderately strong band.[8] |

| ~1600 - 1450 | C=C and C=N Stretch | The stretching vibrations of the pyrazole ring bonds will appear in this fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a final confirmation of its identity.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded, typically over a range of 50-500 m/z.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion: The molecular formula is C₅H₉N₃, giving a monoisotopic mass of 111.080 g/mol . In ESI-MS, a prominent peak is expected at m/z 112.087 corresponding to the protonated molecule [M+H]⁺.[9] In EI-MS, the molecular ion peak [M]⁺ at m/z 111 should be observable.

-

Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in predictable ways. The most common fragmentation for aliphatic amines is α-cleavage.

-

α-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is a likely fragmentation pathway. This would result in a fragment ion at m/z 96 (111 - 15).

-

Loss of HCN: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN). A peak corresponding to [M-27]⁺ at m/z 84 may be observed.

-

Loss of Ethylene: A retro-Diels-Alder type rearrangement could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 83 (111 - 28).

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on established chemical principles and data from structurally related compounds. The outlined experimental protocols offer a framework for obtaining high-quality, reliable data. By understanding these spectroscopic signatures, researchers can confidently verify the structure and purity of this important heterocyclic building block, ensuring the integrity of their subsequent scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethyl-1H-pyrazol-3-amine

Introduction

4-Ethyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. As a potential drug candidate or a key intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical attributes that profoundly influence a compound's journey from the laboratory to clinical application, affecting its bioavailability, formulation, and shelf-life.

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. As a Senior Application Scientist, the narrative herein is structured to not only present established protocols but also to elucidate the underlying scientific rationale for experimental choices. This document is designed to be a self-validating resource, grounding its methodologies in authoritative guidelines from the International Council for Harmonisation (ICH) and established scientific principles. While specific experimental data for this compound is not widely published, this guide will present the methodologies to obtain such data, complete with illustrative examples.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. A preliminary assessment of this compound suggests it is slightly soluble in water and soluble in some organic solvents[4]. The molecular structure, featuring a polar pyrazole ring with an amino group capable of hydrogen bonding and a nonpolar ethyl group, dictates its solubility behavior.

Aqueous Solubility

Aqueous solubility is a crucial parameter, as it often correlates with oral bioavailability. For ionizable molecules like this compound, solubility is highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved solute[5].

Methodology:

-

Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for simulated blood).

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility due to the presence of fine particles[6].

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Illustrative Data Presentation:

The following table presents a hypothetical summary of aqueous solubility data for this compound, as would be generated from the protocol above.

| pH | Temperature (°C) | Hypothetical Solubility (µg/mL) |

| 1.2 | 25 | 550 |

| 6.8 | 25 | 120 |

| 7.4 | 25 | 95 |

| 1.2 | 37 | 680 |

| 6.8 | 37 | 150 |

| 7.4 | 37 | 115 |

Solubility in Organic and Co-Solvents

Understanding the solubility in organic solvents is essential for developing formulations for preclinical and clinical studies, as well as for purification and crystallization processes.

Experimental Protocol: Kinetic Solubility in Organic Solvents

For higher throughput screening in various solvents, a kinetic solubility assessment is often employed.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the desired organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

-

Precipitation Detection: After a set incubation period, the presence of precipitate is detected. This can be done visually or instrumentally, for example, by nephelometry, which measures light scattering from undissolved particles[2].

-

Data Reporting: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Illustrative Data Presentation:

| Solvent | Temperature (°C) | Hypothetical Kinetic Solubility (mg/mL) |

| Ethanol | 25 | > 50 |

| Propylene Glycol | 25 | 25 |

| PEG 400 | 25 | 40 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Part 2: Stability Characteristics of this compound

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life[7][8]. Forced degradation studies are a key component of this, designed to identify potential degradation products and establish stability-indicating analytical methods[9][10][11].

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than those used for accelerated stability testing to provoke degradation[12].

Experimental Protocol: Forced Degradation Studies

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity, and mass spectrometry (MS) can be used to identify the mass of any degradation products.

Potential Degradation Pathways

Based on the chemical structure, this compound may be susceptible to certain degradation pathways. The pyrazole ring is generally stable, but the amino group can be a site for oxidation. Under harsh acidic or basic conditions, ring-opening is a possibility, though less likely for the aromatic pyrazole ring.

Illustrative Data Presentation:

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | < 5% | 1 |

| 0.1 M NaOH, 60°C | ~10% | 2 |

| 3% H₂O₂, RT | ~15% | 3 |

| 80°C, Solid | < 2% | 0 |

| Photolytic (ICH Q1B) | < 5% | 1 |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical agent. This guide has outlined the standard, scientifically robust methodologies for determining these critical parameters. By following these protocols, researchers can generate the necessary data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. The provided frameworks for experimental design and data presentation serve as a practical resource for scientists in the pharmaceutical industry.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 7. Pyrazole | 288-13-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of 4-Ethyl-1H-pyrazol-3-amine

This guide provides a comprehensive framework for the biological activity screening of 4-Ethyl-1H-pyrazol-3-amine, a novel heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to systematically evaluate the therapeutic potential of this molecule. By integrating established principles of medicinal chemistry with modern high-throughput screening paradigms, we present a robust workflow from initial broad-based screening to targeted mechanistic studies.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse substitutions, allowing for fine-tuning of its physicochemical and pharmacological properties.[4][5][6] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant effects.[1][2][4][7][8] Given this rich history, the exploration of novel, uncharacterized pyrazole-containing molecules like this compound is a scientifically compelling endeavor.

Compound Profile: this compound

Structure:

-

IUPAC Name: this compound

-

CAS Number: 43024-15-3[9]

-

Molecular Formula: C5H9N3[10]

-

Molecular Weight: 111.15 g/mol

While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural motifs—a 3-aminopyrazole core with an ethyl group at the 4-position—suggest several plausible avenues for biological investigation. The 3-amino group, in particular, is a common feature in bioactive pyrazoles and can serve as a key pharmacophore for interactions with various biological targets. The ethyl group at the C4 position may influence selectivity and pharmacokinetic properties.

A Strategic Approach to Biological Activity Screening

A hierarchical screening strategy is proposed to efficiently and comprehensively evaluate the biological potential of this compound. This tiered approach, often referred to as a screening cascade, is designed to maximize information while conserving resources.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial phase of screening aims to cast a wide net to identify any significant biological activity. This involves a combination of high-throughput screening (HTS) against diverse cellular models and key enzyme classes known to be modulated by pyrazole derivatives.

Experimental Workflow for Tier 1 Screening

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. 43024-15-3|this compound|BLD Pharm [bldpharm.com]

- 10. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

The Aminopyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopyrazole core is a five-membered aromatic heterocycle distinguished by its remarkable versatility and therapeutic relevance. Long recognized as a "privileged structure" in medicinal chemistry, this scaffold provides a rigid and tunable framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity.[1] Its unique electronic properties, including the presence of both hydrogen bond donors and acceptors, allow for critical interactions within the active sites of enzymes, particularly kinases.[2] This guide provides an in-depth technical overview of substituted aminopyrazoles, exploring their synthesis, mechanisms of action, and diverse therapeutic applications, with a focus on oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the causality behind medicinal chemistry strategies, provide detailed experimental protocols for synthesis and biological evaluation, and present quantitative data to guide future drug discovery efforts.

The Aminopyrazole Core: Chemical Properties and Synthetic Strategies

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The addition of an amino group at the 3, 4, or 5-position creates the aminopyrazole scaffold, a versatile building block in medicinal chemistry.[3] The position of the amino group significantly influences the molecule's chemical properties and its potential biological activities.[1] 3-Aminopyrazoles and 5-aminopyrazoles are the most extensively studied isomers due to their utility in constructing a wide array of bioactive molecules, including potent kinase inhibitors.[3][4]

General Synthetic Routes

The synthesis of the aminopyrazole core is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

1.1.1. Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles

One of the most common and versatile methods for synthesizing 3- or 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.[2][5] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: Add hydrazine (1.05 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.

-

Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether and drying under vacuum.

1.1.2. Synthesis of N-Substituted 5-Aminopyrazoles

The introduction of substituents on the pyrazole nitrogen is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of aminopyrazole-based drugs. This can be achieved by using substituted hydrazines in the initial cyclization reaction or by post-synthetic modification of the N-unsubstituted pyrazole.

Experimental Protocol: General Procedure for N-Arylation of 5-Aminopyrazoles [6]

-

Reaction Setup: To a solution of the 5-aminopyrazole (1 equivalent) in a suitable solvent such as DMF, add a base like sodium hydride (NaH).

-

Addition of Reagents: Add the desired 2-halogenated azine or azole (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography.

Therapeutic Applications in Oncology: Targeting the Kinome

The aminopyrazole scaffold has proven to be particularly effective in the design of protein kinase inhibitors for cancer therapy.[1] The ability of the aminopyrazole core to form a triad of hydrogen bonds with the hinge region of the kinase active site makes it a potent pharmacophore for ATP-competitive inhibition.[7]

Cyclin-Dependent Kinase (CDK) Inhibitors

Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key regulators of the cell cycle.[7] Aminopyrazole-based compounds have been successfully developed as inhibitors of various CDKs, including CDK2, CDK5, and CDK9.[7][8]

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to its inactivation and the release of the E2F transcription factor, which then promotes the expression of genes required for DNA replication.[9][10][11][12] Aminopyrazole-based CDK2 inhibitors block this phosphorylation event, keeping Rb in its active, hypophosphorylated state, thereby sequestering E2F and inducing G1 cell cycle arrest.[13]

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. soc.chim.it [soc.chim.it]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9573977B2 - Method for preventing neoplastic transformation by inhibition of retinoblastoma protein inactivation - Google Patents [patents.google.com]

- 11. Dephosphorylation of the Retinoblastoma protein (Rb) inhibits cancer cell EMT via Zeb - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional inhibition by the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

In silico modeling of 4-Ethyl-1H-pyrazol-3-amine receptor binding

An In-Depth Technical Guide: In Silico Modeling of 4-Ethyl-1H-pyrazol-3-amine Receptor Binding

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects.[1][2][3] this compound is a representative of this class, yet its specific molecular targets are not extensively characterized. This technical guide provides a comprehensive, field-proven workflow for elucidating the potential receptor interactions of this compound using a suite of in silico modeling techniques. We will navigate the computational drug discovery pipeline, from initial target identification ("target fishing") to rigorous, structure-based analysis of the ligand-receptor complex. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to characterize small molecules and accelerate the discovery of novel therapeutics.

Introduction: The Rationale for an In Silico Approach

The journey from a chemical entity to a therapeutic agent is long and resource-intensive. Computational, or in silico, methods have become indispensable tools for navigating this process, offering a cost-effective and rapid means to generate and test hypotheses.[4][5] By modeling the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level, we can predict binding affinity, elucidate mechanisms of action, and rationally guide the design of more potent and selective compounds.[4]

This compound (Figure 1), with its potential therapeutic activities, presents an ideal case study.[1] However, without a known receptor, our first challenge is to identify plausible biological targets. This guide, therefore, adopts a holistic approach, beginning with target identification before proceeding to detailed binding analysis.

Figure 1: Chemical Structure of this compound

Part I: Target Identification - Fishing for Biological Receptors

When a ligand's target is unknown, we can employ ligand-based computational methods to predict potential receptors. These techniques leverage the principle that molecules with similar shapes and chemical features are likely to bind to similar proteins.

Ligand-Based Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features essential for optimal molecular interactions with a specific target.[7][8] These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers.[7] By generating a pharmacophore model for this compound, we can screen it against databases of pharmacophores derived from known protein binding sites.

Target Prediction Servers

Several web-based tools utilize algorithms that compare a query molecule's topology, shape, or pharmacophoric features against extensive databases of known ligand-target interactions.

-

SwissTargetPrediction: Predicts targets by combining 2D and 3D similarity measures between the query molecule and known ligands.[9]

-

PharmMapper: Screens a query molecule against a comprehensive database of target pharmacophores to identify potential drug targets.[10]

For this guide, we will proceed with a hypothetical target class frequently associated with the pyrazole scaffold: protein kinases . Specifically, we will use Fms-like receptor tyrosine kinase 3 (FLT3) as our exemplar target, a key protein in acute myeloid leukemia (AML) for which many pyrazole-based inhibitors have been developed.[11][12]

Part II: The Core Workflow for Structure-Based Modeling

With a putative target identified, we can proceed to a detailed structure-based analysis. This workflow is designed to predict the binding mode, estimate binding affinity, and assess the stability of the ligand-receptor complex.

Caption: Overall In Silico Modeling Workflow.

Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a receptor's binding site.[4][13]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 11789157).[6]

-

Using a molecular modeling tool (e.g., PyRx's integrated OpenBabel), perform energy minimization to achieve a low-energy conformation.[14][15]

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Save the prepared ligand in the required .pdbqt format.[16]

-

-

Receptor Preparation:

-

Download the crystal structure of the target receptor from the Protein Data Bank (PDB). For our example, we will use FLT3 kinase (e.g., PDB ID: 4XUF).

-

Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands using software like AutoDock Tools or PyMOL.[13]

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Save the prepared receptor in the .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation. This is a 3D grid box that encompasses the receptor's active site.

-

If a co-crystallized ligand was present, the grid box should be centered on its geometric center to define the known binding pocket.[14] Otherwise, literature or site-finder algorithms can be used to identify the putative binding site.

-

-

Running the Simulation:

-

Execute the docking algorithm (e.g., AutoDock Vina) with the prepared ligand, receptor, and grid parameters.[13] Vina will sample different ligand conformations within the grid box and score them.

-

-

Results Analysis:

-

The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[13]

-

Visualize the top-ranked pose in a molecular viewer (e.g., BIOVIA Discovery Studio, PyMOL). Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and key amino acid residues in the active site.

-

Table 1: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| FLT3 Kinase | 4XUF | -7.8 | CYS694, LEU616, GLY697 |

| COX-2 | 5KIR | -7.2 | ARG513, TYR355, VAL523 |

| p38α Kinase | 3HEC | -6.9 | MET109, LYS53, ASP168 |

Structure-Based Pharmacophore Modeling

Using the best-docked pose from the previous step, we can generate a structure-based pharmacophore model. This model distills the key interactions into a 3D query that can be used to screen large compound libraries for molecules that fit the same interaction pattern, potentially identifying novel hits with diverse chemical scaffolds.[17][18]

Caption: Detailed Molecular Docking Workflow.

Molecular Dynamics (MD) Simulation: Assessing Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[19] They simulate the movements of atoms in the ligand-receptor complex over time, providing critical insights into the stability of the binding pose and the flexibility of the system.[19][20] A stable complex in an MD simulation adds confidence to the docking prediction.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Use the best-docked pose of the this compound-FLT3 complex as the starting structure.

-

Generate a topology and parameter file for the ligand using a tool like CGenFF or the CHARMM-GUI server, as standard force fields do not contain parameters for all drug-like molecules.[21]

-

Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[21]

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the preparation phase.[22]

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This is the NVT (isothermal-isochoric) ensemble equilibration.[20][21]

-

Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the system's pressure and ensure the correct solvent density. The restraints on the complex are typically maintained during this phase.[20][21]

-

-

Production Run:

-

Remove all restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve suggests the complex has reached equilibrium and the ligand's binding pose is stable.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and receptor throughout the simulation to see if they are persistent.

-

Model Validation and Trustworthiness

An in silico model is only as good as its validation. To ensure the trustworthiness of our docking protocol, a standard procedure is to perform "re-docking." The native co-crystallized ligand (if available) is extracted from the PDB file and then docked back into the receptor's binding site. A successful protocol should reproduce the original crystallographic pose with a low RMSD (typically < 2.0 Å). This validates that the chosen docking parameters are appropriate for the system.

Conclusion and Future Directions

This guide has outlined a robust, multi-step in silico workflow to investigate the receptor binding of this compound. By progressing from target fishing to molecular docking and finally to molecular dynamics, we can build a comprehensive, data-driven hypothesis of the molecule's mechanism of action. The insights gained—predicted binding affinity, key interactions, and complex stability—provide an authoritative foundation for subsequent experimental validation and can guide the rational design of new pyrazole derivatives with improved therapeutic profiles. The integration of these computational techniques is a cornerstone of modern, efficient drug discovery.[5]

References

- 1. chembk.com [chembk.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 8. rasalifesciences.com [rasalifesciences.com]

- 9. scispace.com [scispace.com]

- 10. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. dovepress.com [dovepress.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 4-Ethyl-1H-pyrazol-3-amine

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and drug development.[1] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions. For 3-aminopyrazoles, this tautomerism primarily manifests as an annular equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[2] Understanding and controlling this equilibrium is paramount for rational drug design and the regioselective synthesis of pyrazole-based compounds. This guide provides a comprehensive overview of the structural factors governing this tautomerism in the specific case of 4-Ethyl-1H-pyrazol-3-amine, details the experimental and computational methodologies used for its study, and presents key quantitative data to inform research and development efforts.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This process, known as annular prototropic tautomerism, is a rapid 1,2-proton shift between the vicinal nitrogens. For a symmetrically substituted pyrazole, this exchange results in identical molecules. However, in unsymmetrically substituted pyrazoles, such as 3-aminopyrazoles, this equilibrium involves distinct chemical entities with potentially different properties and reactivities.

The tautomeric forms of this compound are of particular interest due to the presence of both an electron-donating amino group and an alkyl substituent, which collectively influence the electronic distribution within the pyrazole ring and, consequently, the position of the tautomeric equilibrium.

Proposed Synthesis of this compound

A common and effective method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[3] For the synthesis of the title compound, a suitable starting material would be 2-ethyl-3-oxobutanenitrile.

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-ethyl-3-oxobutanenitrile (1.0 eq) in absolute ethanol (0.5 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical Analysis of Tautomeric Equilibrium

The annular tautomerism of this compound involves an equilibrium between two forms: this compound (Tautomer A) and 4-Ethyl-1H-pyrazol-5-amine (Tautomer B).

Caption: Annular tautomeric equilibrium in this compound.

The position of this equilibrium is governed by the electronic effects of the substituents on the pyrazole ring.

-

Amino Group (-NH₂): This is a strong π-electron donating group, which increases the electron density of the pyrazole ring, particularly at the ortho and para positions.

-

Ethyl Group (-CH₂CH₃): This is a weak σ-electron donating group.

General principles suggest that electron-donating groups favor the tautomer where the proton is on the nitrogen atom further away from the substituent. In the case of 3-aminopyrazoles, the amino group's electron-donating nature tends to stabilize the 3-amino tautomer (Tautomer A).[2][4] The additional weak electron-donating effect of the 4-ethyl group is expected to further reinforce this preference.

Computational Chemistry Protocol for Tautomer Analysis

To quantify the relative stabilities of the tautomers, quantum chemical calculations are indispensable. Density Functional Theory (DFT) provides a robust framework for such predictions.[5][6]

Protocol for DFT Calculations

-

Structure Preparation: Build the 3D structures of both Tautomer A and Tautomer B using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Solvation Effects: To model the effect of different solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for solvents of varying polarity (e.g., chloroform for non-polar and DMSO for polar).

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution. The relative free energy (ΔG) is the difference between the Gibbs free energies of the two tautomers.

-

Equilibrium Constant and Population Analysis: Calculate the tautomeric equilibrium constant (K_T) using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature (298.15 K). The percentage population of each tautomer can then be determined.

Predicted Computational Data Summary

| Tautomer | Gas Phase ΔG (kcal/mol) | Chloroform ΔG (kcal/mol) | DMSO ΔG (kcal/mol) |

| Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | Predicted positive | Predicted positive | Predicted positive |

| Predicted Major Form | Tautomer A | Tautomer A | Tautomer A |

Experimental Characterization Protocols

A combination of spectroscopic techniques is required to experimentally validate the computational predictions and fully characterize the tautomeric behavior.[7]

Caption: Experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[8][9][10]

Protocol:

-

Sample Preparation: Prepare samples of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

-

¹H and ¹³C NMR: Acquire standard ¹H and ¹³C NMR spectra at room temperature. In cases of rapid tautomeric exchange, averaged signals will be observed.

-

Low-Temperature NMR: To slow the proton exchange and potentially resolve signals for individual tautomers, acquire spectra at lower temperatures (e.g., down to -60 °C).

-

¹⁵N NMR: Acquire ¹⁵N NMR spectra, as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and chemical environment.

-

2D NMR: Perform 2D NMR experiments, such as HSQC, HMBC, and NOESY, to aid in the unambiguous assignment of all proton and carbon signals for the predominant tautomer(s).

Expected Observations: The chemical shifts of the pyrazole ring carbons C3 and C5 are particularly diagnostic. In Tautomer A, C3 will be bonded to the amino group, while in Tautomer B, C5 will be bonded to the amino group, leading to distinct chemical shifts.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state.[11]

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. This will unambiguously identify the tautomeric form present in the solid state by locating the position of the N-H proton.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, influencing its properties and potential applications in drug discovery. Based on established principles of substituent effects on pyrazole tautomerism, the this compound (Tautomer A) is predicted to be the major tautomer in both the gas phase and in solution. This in-depth guide outlines a comprehensive approach, combining synthesis, computational modeling, and rigorous experimental characterization, to fully elucidate the tautomeric behavior of this important heterocyclic compound. The presented protocols provide a robust framework for researchers to investigate not only this specific molecule but also other substituted pyrazole systems, thereby contributing to a deeper understanding of structure-reactivity relationships in this vital class of compounds.

References

- 1. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Ethyl-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 4-Ethyl-1H-pyrazol-3-amine, a valuable heterocyclic building block. The synthesis is achieved through the classical and reliable cyclocondensation of 2-cyano-3-oxopentane with hydrazine hydrate. This guide offers a comprehensive overview of the reaction, including mechanism, materials, a detailed experimental procedure, purification, and characterization, designed to be a self-validating system for medicinal chemists and organic synthesis professionals.

Introduction and Scientific Context

Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them ideal for interacting with biological targets. The functionalization of the pyrazole ring, particularly at the 3, 4, and 5 positions, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a key intermediate, providing a reactive amino group for further elaboration and an ethyl group at the C4 position, which can enhance binding affinity or improve pharmacokinetic profiles.

This protocol details an efficient and well-established method for the synthesis of this compound based on the cyclocondensation of a β-ketonitrile with hydrazine. This approach is widely recognized for its reliability and directness in forming the pyrazole ring.

Synthesis Overview and Rationale

The chosen synthetic route is the reaction between 2-cyano-3-oxopentane and hydrazine hydrate. This reaction is a cornerstone of pyrazole synthesis and proceeds through a well-understood mechanism.

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of 2-cyano-3-oxopentane.

-

Dehydration & Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group.

-

Tautomerization: The resulting 5-imino-4,5-dihydropyrazole intermediate undergoes tautomerization to yield the stable, aromatic this compound product.

This one-pot reaction is efficient and typically results in high yields, making it a preferred method for laboratory-scale synthesis.

Experimental Workflow Diagram